![molecular formula C7H14Cl2N4 B2786585 5-methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride CAS No. 2193052-19-4](/img/structure/B2786585.png)
5-methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride is a synthetic chemical compound known for its unique molecular structure and wide-ranging applications across various scientific domains. This compound features a triazole ring fused with a pyrrolidine ring, contributing to its diverse reactivity and potential utility in different fields, including medicinal chemistry, synthetic organic chemistry, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride typically involves a multi-step reaction sequence. A commonly employed route includes the cyclization of an appropriate hydrazine derivative with an alpha, beta-unsaturated carbonyl compound, followed by further functionalization steps to introduce the pyrrolidine ring and methyl group. Reaction conditions often involve the use of acidic or basic catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may incorporate continuous flow synthesis techniques to enhance efficiency and scalability. Optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is critical to achieve consistent product quality. Advanced purification methods, including recrystallization and chromatography, are also employed to attain the desired purity levels.
化学反応の分析
Types of Reactions: 5-methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Its triazole ring and pyrrolidine moiety contribute to its reactivity profile, enabling diverse synthetic transformations.
Common Reagents and Conditions
Oxidation: Often performed using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Typically involves reducing agents like lithium aluminum hydride or sodium borohydride, conducted in polar aprotic solvents.
Substitution: Involves nucleophilic or electrophilic reagents, with conditions tailored to the desired substitution pattern.
Major Products: The major products formed from these reactions depend on the specific reaction pathway. For instance, oxidation can yield ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions often lead to derivatives with varied functional groups, enhancing the compound's utility in different applications.
科学的研究の応用
5-methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride finds extensive use in scientific research due to its versatile properties. In chemistry, it serves as a key intermediate in the synthesis of complex molecules. In biology, it acts as a molecular probe to study biochemical pathways and receptor interactions. In medicine, its derivatives are investigated for potential therapeutic applications, including anti-inflammatory, antiviral, and anticancer activities. Industrially, it is used in the development of advanced materials and specialty chemicals.
作用機序
The compound exerts its effects through various molecular mechanisms, often involving interaction with specific receptors or enzymes. Its triazole ring can engage in hydrogen bonding and π-π interactions, modulating biological activity. Pathways involving signal transduction, metabolic processes, and gene expression are frequently targeted by this compound, leading to its diverse biological effects.
類似化合物との比較
Similar Compounds
5-methyl-1H-1,2,4-triazole
3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole
5-methyl-3-[(2R)-pyrrolidin-2-yl]-1H-1,2,4-triazole
Uniqueness: Compared to similar compounds, 5-methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride stands out due to its specific stereochemistry and functional group arrangement. These features contribute to its unique reactivity and biological activity profile, making it a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
5-methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c1-5-9-7(11-10-5)6-3-2-4-8-6;;/h6,8H,2-4H2,1H3,(H,9,10,11);2*1H/t6-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDDRPFBMHLWCU-ILKKLZGPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2CCCN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NN1)[C@@H]2CCCN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
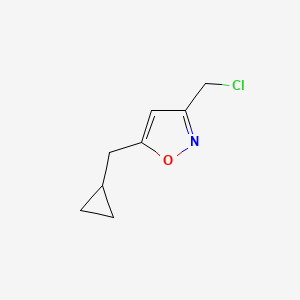
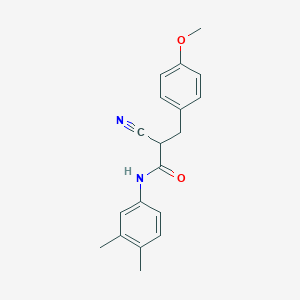
![2-[5-(4-methoxybenzoyl)thiophen-2-yl]acetic Acid](/img/structure/B2786507.png)
![1-(3,4-dichlorophenyl)-N-[(oxolan-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2786509.png)
![Methyl 4-{[(3-chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B2786511.png)
![3-[(4-methoxyphenyl)methyl]-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2786513.png)
![N'-(4-ethoxyphenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2786514.png)
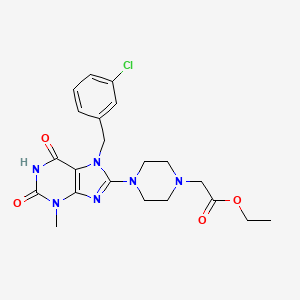
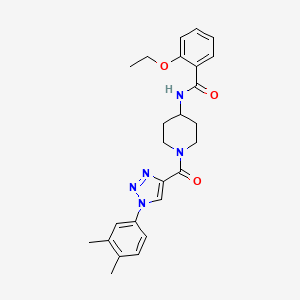
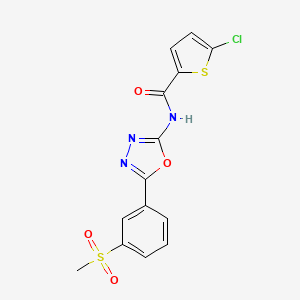
![N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]benzamide](/img/structure/B2786519.png)
![N-(2-(dimethylamino)ethyl)-3-((4-fluorophenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2786520.png)
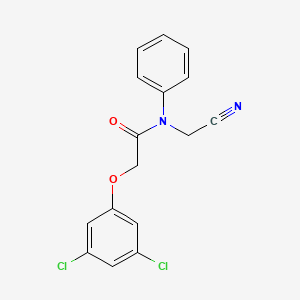
![ethyl 5-[2-(4-fluorophenyl)acetamido]-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2786524.png)
